2-Ethyl-1,3-benzothiazole
Overview
Description
Synthesis Analysis
2-Ethyl-1,3-benzothiazole and its derivatives can be synthesized through various chemical reactions. For example, a series of novel compounds, including derivatives of benzothiazole, were synthesized from reactions involving benzothiazole, 2-methylbenzothiazole, or 2,5-dimethylbenzothiazole and ethyl bromocyanoacetate with indole derivatives, demonstrating the versatility of benzothiazoles in chemical synthesis (Nassiri & Milani, 2020).
Molecular Structure Analysis
The crystal structure of derivatives of 2-Ethyl-1,3-benzothiazole has been determined, offering insights into their molecular arrangement. For instance, the crystal structure of 3-benzothiazole-9-ethyl carbazole, synthesized from 3-aldehyde-9-ethyl carbazole and 2-aminothiophenol, belongs to the orthorhombic crystal system, with specific cell parameters indicating the molecular organization within the crystal lattice (Gu et al., 2016).
Chemical Reactions and Properties
2-Ethyl-1,3-benzothiazole and its derivatives participate in various chemical reactions, leading to the formation of complex molecules. The reactions often involve condensation processes, as demonstrated by the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2- amine, through the condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol (عسيري & خان, 2010).
Physical Properties Analysis
The physical properties of 2-Ethyl-1,3-benzothiazole derivatives, such as melting points and thermal stability, are critical for their application in materials science. The synthesis of 1-(pyrene-1-yl)-2-(benzothiazole-2-yl)ethylene under microwave irradiation revealed that the product has a high melting point and good thermal stability, making it a potential candidate for nonlinear optical materials (Zhang, 2015).
Chemical Properties Analysis
The chemical properties of 2-Ethyl-1,3-benzothiazole derivatives are characterized by their reactivity and potential for forming diverse chemical structures. For example, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate demonstrates the compound's reactivity and the possibility of further modifications through reactions such as condensation and cyclization, offering a wide range of functionalities (Haroon et al., 2018).
Scientific Research Applications
Pharmaceutical Applications : Advances in the synthesis of 2-substituted benzothiazoles have shown potential for pharmaceutical applications due to improved selectivity, purity, and yield (Prajapati et al., 2014). Similarly, 2-aryl, 2-pyridyl, and 2-pyrimidylbenzothiazoles have shown promise in designing new benzothiazole-based drugs (Elgemeie et al., 2020).
Anti-inflammatory and Analgesic Activities : Certain derivatives, like ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates, have demonstrated anti-inflammatory, analgesic, and antipyretic activities, although they may have ulcerogenic potential (Abignente et al., 1983).
Antibacterial, Antioxidant, and Antitubercular Activities : Novel benzothiazole derivatives synthesized using microwave-assisted methods have shown potential antibacterial, antioxidant, and antitubercular activities (Bhoi et al., 2016).
Anticancer Agents : Schiff bases tethering benzothiazole-1,2,3-triazole conjugates have shown effective anticancer activities and good DNA binding, confirming their effectiveness as anticancer agents (Almehmadi et al., 2021).
Chemotherapeutic Potential : Benzothiazole-based chemotherapeutic agents are being explored for treating various human diseases, with 2-arylbenzothiazole emerging as a promising antitumor agent (Kamal et al., 2015).
Environmental Applications : The extraction and analysis of various benzothiazoles from industrial wastewater have been studied, with methods achieving recovery rates exceeding 90% and minimal interference from dissolved organic carbon (Fiehn et al., 1994).
Safety And Hazards
Future Directions
Benzothiazole and its derivatives have a wide range of biological activities and medicinal applications . Therefore, the development of novel antibiotics to control resistance problems is crucial . The study of the fabrication of 2-arylbenzothiazoles through different synthetic pathways shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
2-ethyl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVULGJIRGZVJHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948080 | |
Record name | 2-Ethyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10948080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Ethylbenzothiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Ethyl-1,3-benzothiazole | |
CAS RN |
936-77-6, 252280-83-4 | |
Record name | 2-Ethylbenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10948080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethylbenzothiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-2.5 °C | |
Record name | 2-Ethylbenzothiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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